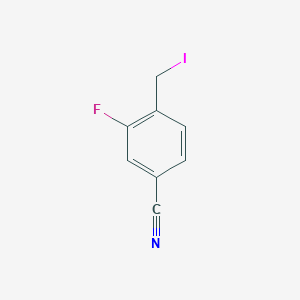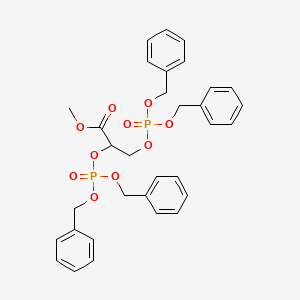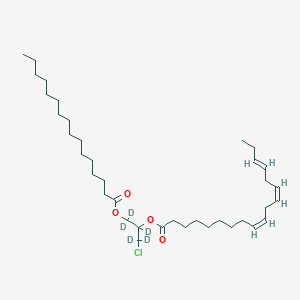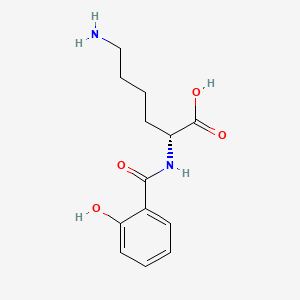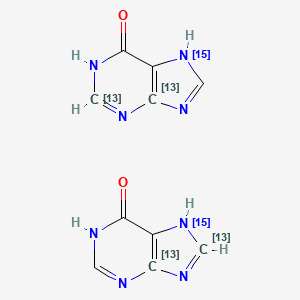
1,7-dihydropurin-6-one;1,7-dihydropurin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an important intermediate in the purine metabolism pathway and is found in various biological systems. Hypoxanthine plays a crucial role in the synthesis of nucleic acids and is involved in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dihydropurin-6-one can be synthesized through several methods. One common synthetic route involves the deamination of adenine, which is catalyzed by adenosine deaminase . Another method includes the oxidation of xanthine using xanthine oxidase . These reactions typically occur under mild conditions and are facilitated by specific enzymes.
Industrial Production Methods
Industrial production of 1,7-dihydropurin-6-one often involves the fermentation of microorganisms that naturally produce the compound. The fermentation process is optimized to increase the yield of hypoxanthine, which is then extracted and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dihydropurin-6-one undergoes several types of chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid by the enzyme xanthine oxidase.
Reduction: It can be reduced to inosine by the enzyme purine nucleoside phosphorylase.
Substitution: Hypoxanthine can undergo substitution reactions, such as the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Xanthine oxidase is commonly used as a reagent for the oxidation of hypoxanthine.
Reduction: Purine nucleoside phosphorylase is used for the reduction of hypoxanthine.
Substitution: Various chemical reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Xanthine and uric acid.
Reduction: Inosine.
Substitution: Various substituted purines depending on the reagents used.
Applications De Recherche Scientifique
1,7-Dihydropurin-6-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,7-dihydropurin-6-one involves its role as an intermediate in purine metabolism. It is converted to xanthine by xanthine oxidase and further to uric acid . Hypoxanthine also acts as a substrate for various enzymes involved in nucleotide synthesis . The molecular targets and pathways involved include the purine salvage pathway and the de novo synthesis of purines .
Comparaison Avec Des Composés Similaires
1,7-Dihydropurin-6-one is similar to other purine derivatives such as guanine and adenine. it is unique in its role as an intermediate in purine metabolism and its involvement in specific biochemical pathways . Similar compounds include:
Guanine: 2-amino-1,7-dihydro-6H-purin-6-one.
Adenine: 6-aminopurine.
Xanthine: 2,6-dihydroxypurine.
Propriétés
Formule moléculaire |
C10H8N8O2 |
|---|---|
Poids moléculaire |
278.18 g/mol |
Nom IUPAC |
1,7-dihydropurin-6-one;1,7-dihydropurin-6-one |
InChI |
InChI=1S/2C5H4N4O/c2*10-5-3-4(7-1-6-3)8-2-9-5/h2*1-2H,(H2,6,7,8,9,10)/i2+1,4+1,6+1;1+1,4+1,6+1 |
Clé InChI |
DAUXLKFOFAZKPU-INAAPGSGSA-N |
SMILES isomérique |
C1=N[13C]2=C(C(=O)N1)[15NH][13CH]=N2.C1=N[13C]2=C([15NH]1)C(=O)N[13CH]=N2 |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC=N2.C1=NC2=C(N1)C(=O)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
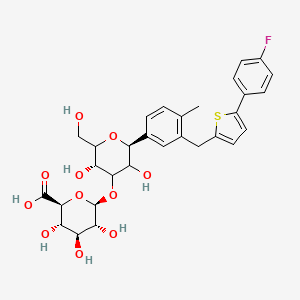
![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)


![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
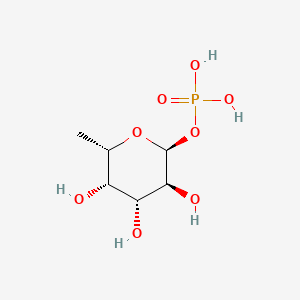
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
